molecular formula C16H31ClO5 B6306893 6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid CAS No. 1835705-78-6

6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid

Cat. No.: B6306893
CAS No.: 1835705-78-6
M. Wt: 338.9 g/mol
InChI Key: SAHRDVGWXQSDAN-UHFFFAOYSA-N
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Description

6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid is a synthetic organic compound characterized by the presence of a hexanoic acid backbone with a 6-chlorohexyl ether chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid typically involves multiple steps of organic synthesis, including alkylation and alkoxylation reactions . The general synthetic route can be summarized as follows:

    Alkylation: The initial step involves the alkylation of hexanoic acid with 6-chlorohexanol to form an intermediate.

    Alkoxylation: The intermediate is then subjected to a series of alkoxylation reactions with ethylene oxide to introduce the ethoxy groups.

    Final Product: The final product, this compound, is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the chloro group.

Scientific Research Applications

6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid involves its interaction with molecular targets and pathways. The chlorohexyl ether chain can interact with various enzymes and receptors, potentially modulating their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid is unique due to its specific structure, which combines a hexanoic acid backbone with a 6-chlorohexyl ether chain and ethoxy groups. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31ClO5/c17-9-5-1-2-6-10-20-12-14-22-15-13-21-11-7-3-4-8-16(18)19/h1-15H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHRDVGWXQSDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCOCCOCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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